NPD8733
Overview
Description
NPD8733 is a small molecule inhibitor known for its ability to inhibit cancer cell-enhanced fibroblast migration. It specifically binds to valosin-containing protein (VCP)/p97, a member of the ATPase-associated with diverse cellular activities (AAA+) protein family . The chemical formula of this compound is C18H15NO4, and it has a molecular weight of 309.32 g/mol .
Mechanism of Action
Target of Action
NPD8733, also known as N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide or N-(2-(4-Methoxybenzoyl)benzofuran-3-yl)acetamide, specifically binds to valosin-containing protein (VCP)/p97 . VCP/p97 is a member of the ATPase-associated with diverse cellular activities (AAA+) protein family .
Mode of Action
This compound acts as an inhibitor of cancer cell-enhanced fibroblast migration . It achieves this by binding to the D1 domain of VCP . The D1 domain is crucial for the function of VCP , suggesting that this compound may inhibit the activity of VCP by binding to this domain .
Result of Action
The primary result of this compound’s action is the inhibition of cancer cell-enhanced fibroblast migration . This suggests that this compound could potentially be used in the research of cancer diseases .
Action Environment
It’s worth noting that the tumor microenvironment plays a significant role in cancer metastasis Therefore, the environment could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
NPD8733 plays a significant role in biochemical reactions, particularly in the context of cancer cell-enhanced fibroblast migration . It interacts with the valosin-containing protein (VCP)/p97 . The nature of these interactions is specific, as this compound binds to the D1 domain of VCP .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cancer cell-enhanced fibroblast migration
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the D1 domain of VCP . This binding inhibits the function of VCP, thereby reducing the migration of fibroblasts enhanced by cancer cells .
Preparation Methods
The preparation of NPD8733 involves synthetic routes that include the use of photo-crosslinking techniques. The compound is conjugated to sepharose beads using photo-crosslinking, followed by affinity purification and gel electrophoresis . The exact reaction conditions and industrial production methods are not extensively documented, but the compound is typically synthesized in a laboratory setting for research purposes.
Chemical Reactions Analysis
NPD8733 undergoes various chemical reactions, primarily focusing on its interaction with valosin-containing protein (VCP)/p97. The compound binds specifically to the D1 domain of VCP, inhibiting its activity . Common reagents and conditions used in these reactions include the use of immobilized beads and proteomics analysis to identify the binding interactions . The major product formed from these reactions is the inhibited VCP/p97 complex, which results in reduced fibroblast migration .
Scientific Research Applications
NPD8733 has significant scientific research applications, particularly in the field of cancer research. It has been identified as an inhibitor of cancer cell-enhanced fibroblast migration, making it a valuable tool for studying cancer metastasis . The compound has been used in various in vitro studies to investigate its effects on cancer cell lines and fibroblast migration .
Comparison with Similar Compounds
NPD8733 can be compared with other similar compounds, such as NPD8126, which is a structurally similar but inactive derivative . Unlike this compound, NPD8126 does not bind to valosin-containing protein (VCP)/p97 and does not inhibit fibroblast migration . This highlights the uniqueness of this compound in its specific binding and inhibitory activity. Other similar compounds include ML240, DBeQ, and NMS-873, which also target VCP/p97 but may have different binding affinities and inhibitory effects .
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Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11(20)19-16-14-5-3-4-6-15(14)23-18(16)17(21)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZBUYPGHZTWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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